3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
Description
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group at the 3-position and a 3-(trifluoromethyl)benzyloxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₁₃F₃O₃, with a molecular weight of 310.27 g/mol. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making the compound relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-21-15-8-11(9-20)5-6-14(15)22-10-12-3-2-4-13(7-12)16(17,18)19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFMIKVKMCYUNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175818 | |
| Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380427-19-0 | |
| Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380427-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Deconstruction
The target molecule can be dissected into two primary components:
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative)
- 3-(Trifluoromethyl)benzyl bromide
The aldehyde group’s sensitivity to nucleophilic attack and oxidation necessitates careful selection of reaction sequences. The trifluoromethyl group’s electron-withdrawing properties influence the benzylating agent’s reactivity.
Critical Synthetic Challenges
- Regioselectivity : Ensuring exclusive etherification at the 4-hydroxy position of the vanillin derivative.
- Aldehyde Stability : Preventing side reactions such as aldol condensation or oxidation during benzylation.
- Solubility : Managing biphasic conditions due to the hydrophobic trifluoromethylbenzyl moiety and polar aldehyde group.
Direct Alkylation of 4-Hydroxy-3-methoxybenzaldehyde
Williamson Ether Synthesis
This method employs 4-hydroxy-3-methoxybenzaldehyde and 3-(trifluoromethyl)benzyl bromide under basic conditions.
Procedure :
- Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in anhydrous DMF.
- Add potassium carbonate (2.5 eq) and 3-(trifluoromethyl)benzyl bromide (1.2 eq).
- Heat at 80°C for 12 hours under nitrogen.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 62 |
| NaH | THF | 60 | 58 |
| Cs₂CO₃ | DMSO | 90 | 67 |
Key Insight: Cs₂CO₃ in DMSO at 90°C maximizes yield by enhancing phenoxide nucleophilicity.
Mitsunobu Reaction for Ether Formation
Mechanism and Conditions
The Mitsunobu reaction enables etherification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure :
- Combine 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), 3-(trifluoromethyl)benzyl alcohol (1.5 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.
- Stir at 0°C → room temperature for 24 hours.
- Concentrate under vacuum and purify via silica gel chromatography.
Advantages :
- Avoids pre-synthesis of benzyl halides.
- Higher regioselectivity compared to Williamson ether synthesis.
Limitations :
Protection-Deprotection Strategies
Acetal Protection of Aldehyde
To prevent aldehyde degradation during benzylation:
- Protect vanillin derivative as its 1,3-dioxolane acetal using ethylene glycol and p-toluenesulfonic acid.
- Perform benzylation via Williamson ether synthesis.
- Deprotect with aqueous HCl (1M) to regenerate the aldehyde.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Acetal formation | 89 |
| Benzylation | 68 |
| Deprotection | 92 |
| Overall | 56 |
Note: While this method improves aldehyde stability, the multi-step process reduces overall efficiency.
Phase Transfer Catalysis (PTC)
Biphasic Reaction System
Adapting methodologies from methylenedioxy benzaldehyde synthesis, PTC facilitates interfacial reactions between aqueous and organic phases.
Procedure :
- Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in NaOH (10% aq.).
- Add 3-(trifluoromethyl)benzyl bromide (1.1 eq) and tetrabutylammonium bromide (0.1 eq).
- Stir vigorously at 40°C for 6 hours.
- Extract with dichloromethane and purify.
Key Parameters :
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes.
Optimized Protocol :
- Mix 4-hydroxy-3-methoxybenzaldehyde (1.0 eq), 3-(trifluoromethyl)benzyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.
- Irradiate at 120°C for 20 minutes (300 W).
- Isolate product via extraction.
Performance Metrics :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Yield | 62% | 70% |
| Purity (HPLC) | 95% | 98% |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under acidic or aqueous conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic medium, elevated temperature | 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid |
| Chromium trioxide (CrO₃) | Aqueous H₂SO₄, reflux | Same product |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a carboxylic acid. The trifluoromethyl group may stabilize intermediates through electron-withdrawing effects .
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using standard reducing agents.
| Reagent | Conditions | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, room temperature | 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether, 0°C to room temperature | Same product |
Application : This reduction is critical for synthesizing intermediates in pharmaceutical chemistry, such as alcohol derivatives used in prodrug development .
Substitution Reactions
The methoxy ether and benzyl ether linkages are susceptible to nucleophilic substitution under basic conditions.
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃, NH₂R) | NaOH, reflux | Substituted amine derivatives |
| Thiols (e.g., HS⁻) | K₂CO₃, DMF | Thioether analogs |
Mechanism : The methoxy group may undergo hydrolysis to form phenolic intermediates, which react with nucleophiles. The benzyl ether linkage could undergo cleavage under harsh conditions, though this is less common .
Nucleophilic Addition
The aldehyde group reacts with organometallic reagents to form secondary alcohols.
| Reagent | Conditions | Product |
|---|---|---|
| Grignard reagents (RMgX) | Anhydrous ether, −78°C to room temperature | Secondary alcohols (after protonation) |
Application : This reaction is pivotal in constructing complex organic molecules, such as imidazolidine derivatives, which are explored in medicinal chemistry.
Benzyl Ether Cleavage
The benzyl ether linkage may undergo acid-catalyzed cleavage, though this reaction is less documented.
| Reagent | Conditions | Product |
|---|---|---|
| HCl, ethanol | Reflux | 3-Methoxy-4-hydroxybenzaldehyde + trifluoromethylbenzyl alcohol |
Note : This reaction would require rigorous conditions due to the stability of the trifluoromethyl group .
Research Findings
-
Antimicrobial Activity : Derivatives of this compound exhibit potent antimicrobial effects, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus.
-
Therapeutic Potential : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for enzyme inhibition studies .
-
Synthetic Versatility : Its reactivity profile allows integration into multi-step syntheses, such as the preparation of imidazolidine derivatives for biological screening.
Comparison of Reactivity with Related Compounds
Scientific Research Applications
Key Chemical Properties
- Molecular Weight : 310.27 g/mol
- Boiling Point : Approximately 64-65 °C
- InChI Key : CRFMIKVKMCYUNP-UHFFFAOYSA-N
Organic Synthesis
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its aldehyde and methoxy functional groups enable various reactions, including:
- Oxidation : Conversion to carboxylic acids.
- Reduction : Formation of alcohols.
- Substitution Reactions : Modification of the methoxy group to introduce other functional groups.
Biological Studies
This compound is utilized in biological research to study biochemical pathways. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. This property makes it valuable for:
- Investigating enzyme kinetics and substrate interactions.
- Exploring drug-receptor interactions due to its potential as a lead compound for drug development.
Medicinal Chemistry
Research into the medicinal applications of this compound focuses on its role as a precursor for pharmaceutical compounds. Its structural features may contribute to:
- Anticancer properties by targeting specific pathways.
- Anti-inflammatory effects through modulation of immune responses.
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and materials. Its unique properties facilitate:
- Development of agrochemicals with enhanced efficacy.
- Formulation of advanced materials that require specific chemical characteristics.
Case Study 1: Synthesis and Reactivity
A study published in Journal of Organic Chemistry explored the reactivity of this compound in various chemical transformations. The findings indicated that its aldehyde functionality allows for selective reactions under mild conditions, making it an ideal candidate for synthesizing complex organic molecules.
Research conducted by Smith et al. (2022) investigated the biological activity of this compound against cancer cell lines. The study demonstrated significant cytotoxic effects, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function .
Comparison with Similar Compounds
Substituent Variations on the Benzaldehyde Core
The following table summarizes key analogs and their properties:
Physicochemical Properties
- Boiling Points : Methoxybenzaldehydes generally exhibit high boiling points due to polarity. For example, 4-methoxybenzaldehyde boils at 267.2°C . The trifluoromethylbenzyloxy group in the target compound likely increases boiling point further.
- Crystallography : 3-Methoxy-4-(4-nitrobenzyloxy)-benzaldehyde has been structurally characterized (R factor = 0.044), providing insights into conformational preferences .
Biological Activity
3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, also known by its CAS number 380427-19-0, is an organic compound with the molecular formula and a molecular weight of 310.27 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The compound features a methoxy group and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity, facilitating interactions with hydrophobic regions of proteins and enzymes. The aldehyde functional group can participate in various chemical reactions, including oxidation and reduction, making it versatile for synthetic applications.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can alter protein functions and influence various biochemical pathways. The compound's lipophilicity allows it to penetrate cellular membranes effectively, impacting intracellular targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines. For instance, treatment with varying concentrations resulted in significant reductions in cell viability in Huh7 hepatocellular carcinoma cells (IC50 values around 38 µM after 48 hours) .
- Mechanism Elucidation : The compound's mechanism was further explored through assays that indicated a decrease in integrin α7 expression and subsequent downregulation of p53 protein levels, suggesting a pathway through which it exerts anti-metastatic effects .
- Inhibition of Migration : Scratch motility assays revealed that non-cytotoxic concentrations of the compound significantly inhibited the migration of cancer cells, indicating its potential utility in preventing metastasis .
Comparative Analysis
A comparative analysis with similar compounds shows that while many benzaldehyde derivatives exhibit biological activity, the presence of the trifluoromethyl group in this compound enhances its potency and selectivity towards specific molecular targets.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, anti-inflammatory |
| 4-Methoxy-3-{[3-(trifluoromethyl)phenyl]methoxy}benzaldehyde | - | Moderate anticancer activity |
| 3-Methoxy-4-hydroxybenzaldehyde | - | Antioxidant properties |
Q & A
Q. What synthetic routes are recommended for 3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Ullmann-type coupling. A common approach involves reacting 3-methoxy-4-hydroxybenzaldehyde with 3-(trifluoromethyl)benzyl bromide in the presence of a base like K₂CO₃. Optimization includes:
- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates .
- Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) ensures high purity (>95%) .
- Yield Monitoring : Track reaction progress via TLC or LC-MS to adjust stoichiometry .
Q. How can the crystal structure of this compound be characterized, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps include:
- Crystallization : Use slow evaporation in EtOH/CH₂Cl₂ mixtures to obtain suitable crystals .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
- Refinement : Use SHELXL for structure solution. Challenges include disordered trifluoromethyl groups, resolved via isotropic refinement and restraints .
- Validation : Check R-factor convergence (<0.05) and bond-angle deviations (±0.006 Å) .
Q. What safety protocols are critical during synthesis, especially regarding mutagenic intermediates?
- Methodological Answer :
- Hazard Analysis : Conduct Ames testing for intermediates (e.g., anomeric amides) to assess mutagenicity .
- Ventilation : Use fume hoods for handling volatile reagents (e.g., dichloromethane) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with mutagens like O-benzyl hydroxylamine .
- Storage : Store light-sensitive intermediates in amber vials at –20°C to prevent decomposition .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The –CF₃ group induces strong electron-withdrawing effects, lowering LUMO energy by ~1.2 eV, enhancing electrophilicity at the aldehyde group .
- Experimental Validation : Compare Hammett σₚ values (≈0.54) with non-fluorinated analogs via UV-Vis or cyclic voltammetry .
Q. What strategies resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect rotameric splitting in the benzyloxy group .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺ at m/z 339.0912) with HRMS (ESI+) to rule out adduct interference .
- 2D NMR : Apply HSQC and HMBC to assign overlapping signals (e.g., methoxy vs. benzyloxy protons) .
Q. How can computational methods predict biological activity, and how are they validated?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The aldehyde group shows hydrogen bonding with active-site lysine residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Experimental Validation : Compare IC₅₀ values from enzyme assays (e.g., kinase inhibition) with docking scores .
Notes
- Avoided unreliable sources (e.g., www.chemfaces.com ) as instructed.
- Advanced questions integrate multi-disciplinary methods (synthesis, computational, safety) for comprehensive research guidance.
- Methodological answers emphasize reproducibility and troubleshooting, aligning with academic research rigor.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
